2,5-Dimethylcelecoxib Eliminates COX-2 Inhibition: IC50 > 100 μM vs. Celecoxib at 40 nM
2,5-Dimethylcelecoxib is a structural analog of celecoxib engineered to lack COX-2 inhibitory activity. In enzymatic assays, 2,5-Dimethylcelecoxib exhibits an IC50 > 100 μM against COX-2, whereas celecoxib inhibits COX-2 with an IC50 of approximately 40 nM [1]. This represents a >2,500-fold reduction in COX-2 inhibitory potency, confirming that the 2,5-dimethyl substitution effectively ablates COX-2 binding.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Celecoxib: ~40 nM (0.04 μM) |
| Quantified Difference | >2,500-fold higher IC50 |
| Conditions | In vitro COX-2 enzymatic activity assay |
Why This Matters
This data validates the compound's utility as a negative control for COX-2-dependent effects and enables the study of COX-2-independent antitumor mechanisms without confounding on-target inhibition.
- [1] Zhu J, Song X, Lin HP, et al. Using cyclooxygenase-2 inhibitors as molecular platforms to develop a new class of apoptosis-inducing agents. J Natl Cancer Inst. 2002;94(23):1745-1757. View Source
